Cas no 26827-38-3 (Acetic acid,2,2,2-trichloro-, phenylmethyl ester)

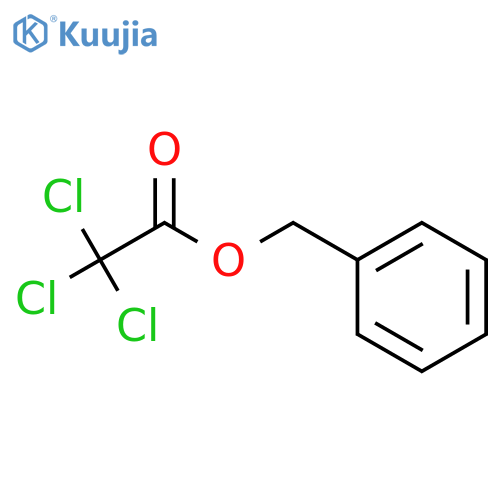

26827-38-3 structure

Nome del prodotto:Acetic acid,2,2,2-trichloro-, phenylmethyl ester

Acetic acid,2,2,2-trichloro-, phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Acetic acid,2,2,2-trichloro-, phenylmethyl ester

- benzyl 2,2,2-trichloroacetate

- BENZYL TRICHLOROACETATE

- AC1L3VOO

- AC1Q3GO9

- Acetic acid, trichloro-, phenylmethyl ester

- Benzyl-trichloracetat

- Benzyltrichloroacetat

- CTK4F8577

- EINECS 248-017-4

- NSC50965

- SureCN988839

- Trichloressigsaeure-benzylester

- Trichlor-essigsaeure-benzylester

- trichloro-acetic acid benzyl ester

- Trichloroacetic acid, benzyl ester

- AI3-32475

- NS00028202

- 26827-38-3

- SCHEMBL988839

- NSC-50965

- Acetic acid, trichloro-, benzyl ester

- DTXSID10181319

- NSC 50965

- ATMAFOGHBMIGMV-UHFFFAOYSA-N

-

- Inchi: InChI=1S/C9H7Cl3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2

- Chiave InChI: ATMAFOGHBMIGMV-UHFFFAOYSA-N

- Sorrisi: ClC(C(OCC1C=CC=CC=1)=O)(Cl)Cl

Proprietà calcolate

- Massa esatta: 251.95131

- Massa monoisotopica: 251.951163g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 195

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26.3Ų

- XLogP3: 3.8

Proprietà sperimentali

- PSA: 26.3

- LogP: 3.10000

Acetic acid,2,2,2-trichloro-, phenylmethyl ester Letteratura correlata

-

1. 910. Studies in pyrolysis. Part XIII. Competitive alkyl–oxygen and acyl–oxygen scission in the pyrolysis of esters; αα-disubstituted cyanomethyl carboxylatesR. N. Bennett,A. A. Deans,J. G. H. Harris,P. D. Ritchie,J. S. Shim J. Chem. Soc. 1958 4508

-

2. II.—The chloroacetates of S-alkylthiocarbamidesJohn Taylor J. Chem. Soc. Trans. 1920 117 4

-

3. 717. The kinetics of catalytic polymerisations. Part VIII. The constitution of polystyrene formed by di- and tri-chloroacetic acid catalysisC. P. Brown,A. R. Mathieson J. Chem. Soc. 1957 3620

-

E. H. Farmer,G. M. Bennett,J. W. Baker,S. G. P. Plant Annu. Rep. Prog. Chem. 1931 28 66

-

5. 695. The kinetics of catalytic polymerisations. Part XI. Polymerisation of α-methylstyrene catalysed by the chloroacetic acidsC. P. Brown,A. R. Mathieson J. Chem. Soc. 1958 3445

26827-38-3 (Acetic acid,2,2,2-trichloro-, phenylmethyl ester) Prodotti correlati

- 2383869-31-4(5-(difluoromethyl)oxolane-2-carboxylic acid)

- 2229378-41-8(methyl 2-(3-{(tert-butoxy)carbonylamino}-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetate)

- 1339499-12-5(1-(bromomethyl)-1-(1-methoxypropan-2-yl)oxycycloheptane)

- 2138560-63-9(1-(2-nitrobenzenesulfonyl)-1,4-diazepan-6-ol)

- 850375-13-2(5-(2-Furyl)isoxazol-3-ylmethylamine)

- 2138037-85-9(3-ethyl-4-fluoro-1-phenyl-1H-pyrazol-5-amine)

- 1804442-36-1(5-(Aminomethyl)-3-methoxy-2-methyl-4-(trifluoromethoxy)pyridine)

- 2378503-64-9(1H-Pyrazole-4-sulfonamide, 5-(aminomethyl)-1,3-dimethyl-, hydrochloride (1:1))

- 664317-83-3([1-(4-methylbenzyl)-1H-indol-3-yl]methanol)

- 2189435-02-5(2-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole)

Fornitori consigliati

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti